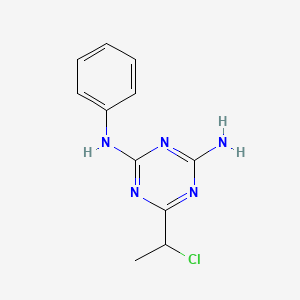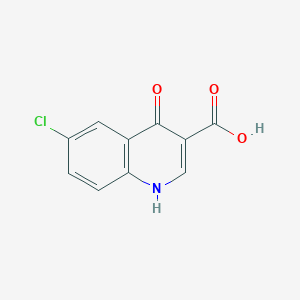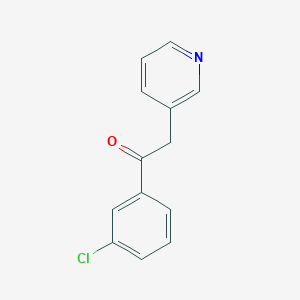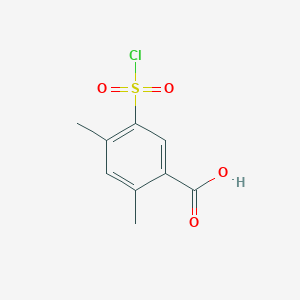
6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
Chemical compounds like “6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine” belong to a class of organic compounds known as triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered aromatic ring . They are used in a variety of applications, including as reagents in chemical synthesis .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, chloroethyl chloroformates can be used to form protecting groups and as N-dealkylating agents .Molecular Structure Analysis
The molecular structure of these compounds can be complex, with various functional groups attached to the triazine ring. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions . The exact reactions would depend on the specific substituents present.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, chloroethyl chloroformates are considered extremely hazardous substances .Wissenschaftliche Forschungsanwendungen
Polyamides Synthesis
A study by Yu et al. (2012) focused on the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, demonstrating their application in creating high-molecular-weight amorphous polymers. These polymers exhibit excellent thermal stability and good mechanical properties, suggesting their potential use in high-performance materials.
Antiplasmodial Activity
Lourens et al. (2016) Lourens et al. (2016) reported the synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, showing potent in vitro antiplasmodial activity against drug-sensitive and drug-resistant strains of P. falciparum. This highlights its potential in antimalarial drug development.
Herbicide Dissipation Kinetics
Baer and Calvet (1999) Baer and Calvet (1999) explored the dissipation kinetics of soil-applied herbicides, including atrazine, a compound related to 6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine. This research is significant in understanding the environmental impact of such herbicides.
Gemini Surfactants
Singh et al. (2016) Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants, demonstrating their application as antiwear, antifriction, and anticorrosive additives in polyol. This indicates their potential in industrial lubrication and protection.
Antimicrobial Activity
Kushwaha and Sharma (2022) Kushwaha and Sharma (2022) synthesized derivatives of 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine-2, 4-diamine and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents.
Enzyme Purification
Mulbry (1994) Mulbry (1994) investigated the purification of an inducible s-triazine hydrolase from Rhodococcus corallinus, capable of transforming substituted s-triazines. This study is important in bioremediation efforts for environmental contamination by triazine compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1-chloroethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5/c1-7(12)9-15-10(13)17-11(16-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOZFTGYXPQTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)NC2=CC=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585370 | |
| Record name | 6-(1-Chloroethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
99860-35-2 | |
| Record name | 6-(1-Chloroethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B3024838.png)

![4-[(4-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3024841.png)
![3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3024842.png)